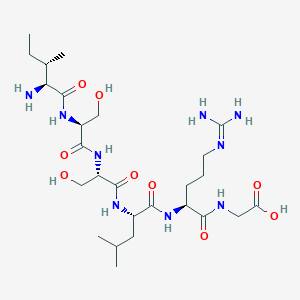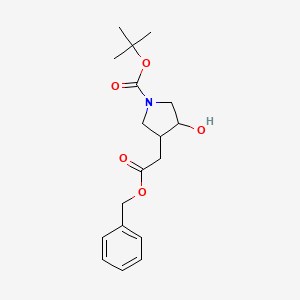
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico es un compuesto orgánico complejo que presenta un anillo pirrolidínico, un grupo hidroxilo y un éster tert-butílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo pirrolidínico: Esto se puede lograr mediante reacciones de ciclación que involucran aminas y compuestos carbonílicos.
Introducción del grupo hidroxilo: Este paso a menudo involucra reacciones de hidroxilación usando reactivos como tetróxido de osmio o peróxido de hidrógeno.
Esterificación: El grupo éster tert-butílico se introduce mediante reacciones de esterificación utilizando alcohol tert-butílico y catalizadores ácidos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y el uso de catalizadores avanzados para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo usando agentes oxidantes como el trióxido de cromo o el PCC.
Reducción: El grupo carbonilo se puede reducir a un alcohol usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica, donde el grupo tert-butílico es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Trióxido de cromo, PCC
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio
Nucleófilos: Alcoholes, aminas
Productos principales
Oxidación: Formación de cetonas o aldehídos
Reducción: Formación de alcoholes
Sustitución: Formación de nuevos ésteres o amidas
Aplicaciones Científicas De Investigación
El éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de compuestos farmacéuticos.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas.
Aplicaciones industriales: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico involucra su interacción con objetivos moleculares específicos. Los grupos hidroxilo y carbonilo pueden formar enlaces de hidrógeno con enzimas o receptores, influenciando su actividad. El grupo éster puede sufrir hidrólisis, liberando el derivado de pirrolidina activo, que luego puede interactuar con objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Éster metílico del ácido 4-hidroxi-2-oxo-1-pirrolidincarboxílico
- Éster etílico del ácido 3-hidroxi-4-(2-oxo-2-feniletil)-1-pirrolidincarboxílico
Unicidad
El éster tert-butílico del ácido 3-hidroxi-4-(2-oxo-2-fenilmetoxietil)-1-pirrolidincarboxílico es único debido a la presencia del grupo éster tert-butílico, que puede proporcionar impedimento estérico e influir en la reactividad y estabilidad del compuesto. Esto lo convierte en un intermedio valioso en la síntesis orgánica y la química medicinal.
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
Clave InChI |
USLMVPSIISFPJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


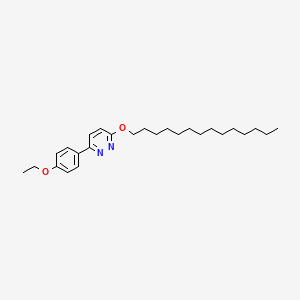
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
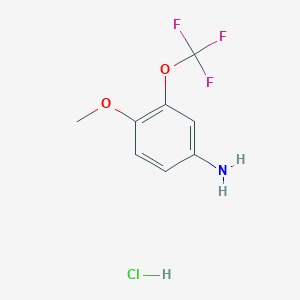
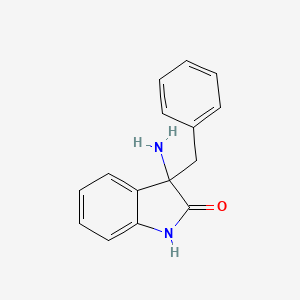
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)

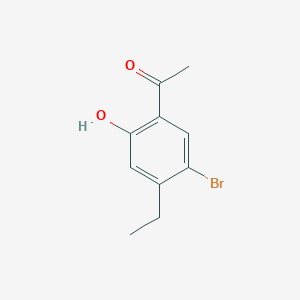

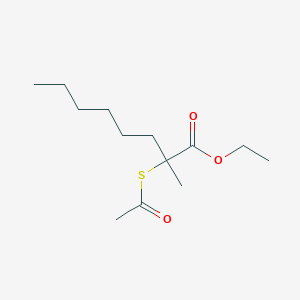
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
